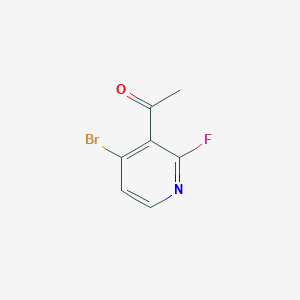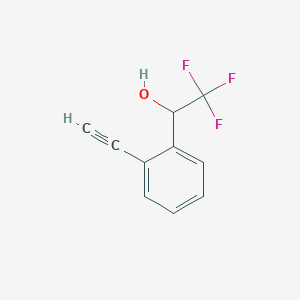
1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a trifluoroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 2-bromo-1-iodobenzene with an ethynyl group in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trifluoroethanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Scientific Research Applications
1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in cyclization reactions, leading to the formation of polycyclic structures. These reactions are often catalyzed by transition metals such as gold or palladium . The trifluoroethanol moiety can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
- 1-(2-Ethynylphenyl)-2,2,2-trifluoroacetamide
- 2-(2-Ethynylphenyl)-2-(5-methylfuran-2-yl)-ethoxycarbonyl
Uniqueness: 1-(2-Ethynylphenyl)-2,2,2-trifluoroethanol is unique due to the presence of both an ethynyl group and a trifluoroethanol moiety. This combination imparts distinct chemical reactivity and physical properties, making it a valuable compound for various applications. The trifluoroethanol group enhances the compound’s stability and solubility, while the ethynyl group provides a site for further functionalization and cyclization reactions .
Properties
Molecular Formula |
C10H7F3O |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
1-(2-ethynylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H7F3O/c1-2-7-5-3-4-6-8(7)9(14)10(11,12)13/h1,3-6,9,14H |
InChI Key |
LWFJZGZHDLHBTI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-(4-Hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B12955293.png)

![3-Iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12955312.png)
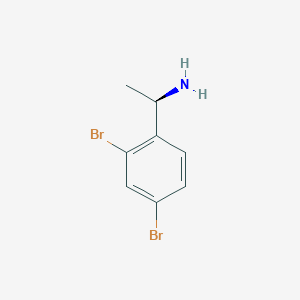
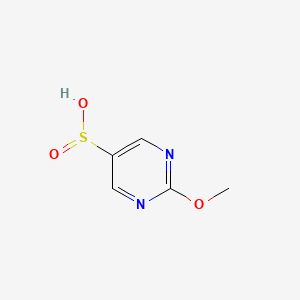
![4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide](/img/structure/B12955327.png)

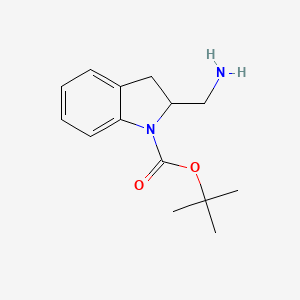
![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)
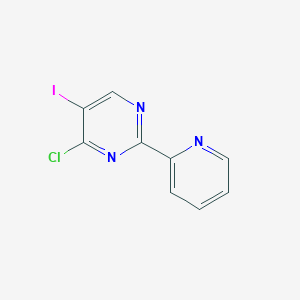
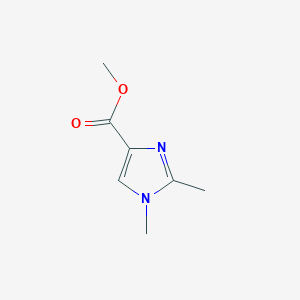
![6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12955364.png)
